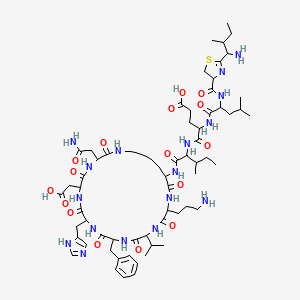
N,N-DidesmethylDiltiazem-d4Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-DidesmethylDiltiazem-d4Hydrochloride is a deuterium-labeled derivative of N-Desmethyl-diltiazem hydrochloride. This compound is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for the tracing and quantitation of the compound during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DidesmethylDiltiazem-d4Hydrochloride involves the deuteration of N-Desmethyl-diltiazem hydrochloride. Deuteration is achieved by replacing hydrogen atoms with deuterium atoms. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-DidesmethylDiltiazem-d4Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Applications De Recherche Scientifique
N,N-DidesmethylDiltiazem-d4Hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a tracer in studies involving drug metabolism and pharmacokinetics.
Biology: The compound is used to study the metabolic pathways and interactions of drugs within biological systems.
Medicine: It aids in the development of new pharmaceuticals by providing insights into drug behavior and efficacy.
Industry: The compound is utilized in the production and quality control of pharmaceuticals, ensuring the consistency and safety of drug products
Mécanisme D'action
N,N-DidesmethylDiltiazem-d4Hydrochloride exerts its effects by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization. This inhibition is achieved through the binding of the compound to calcium channels, preventing the influx of calcium ions. This mechanism is similar to that of diltiazem, a calcium channel blocker used to treat hypertension and manage chronic stable angina .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Desmethyl-diltiazem hydrochloride: The non-deuterated form of the compound.
Diltiazem: The parent compound from which N-Desmethyl-diltiazem is derived.
Other deuterated analogs: Compounds with similar structures but different deuterium labeling patterns
Uniqueness
N,N-DidesmethylDiltiazem-d4Hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in pharmacokinetic studies. This feature distinguishes it from non-deuterated analogs and other similar compounds, making it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C20H23ClN2O4S |
|---|---|
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
[5-(2-aminoethyl)-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |
InChI |
InChI=1S/C20H22N2O4S.ClH/c1-13(23)26-18-19(14-7-9-15(25-2)10-8-14)27-17-6-4-3-5-16(17)22(12-11-21)20(18)24;/h3-10,18-19H,11-12,21H2,1-2H3;1H |
Clé InChI |
AFGVHOBXBDWFNW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[2,4-Bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid](/img/structure/B12290156.png)

![(2Z)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12290159.png)



![2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B12290192.png)





![dimethyl 2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B12290242.png)
